N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, often using azetidine derivatives and suitable leaving groups.
Pyrimidine Ring Introduction: The pyrimidine ring is typically synthesized via condensation reactions involving trifluoromethylated intermediates.
Final Coupling and Methylation: The final step involves coupling the synthesized intermediates and methylation to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxo derivatives of the azetidine ring.
Reduction Products: Dihydro derivatives of the triazolopyridazine ring.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicinal chemistry, N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties can enhance the performance and efficiency of industrial applications.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(fluoromethyl)pyrimidin-2-amine
- N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(chloromethyl)pyrimidin-2-amine
- N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(bromomethyl)pyrimidin-2-amine
Uniqueness
The uniqueness of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N8/c1-23(13-18-5-4-10(20-13)14(15,16)17)9-6-24(7-9)12-3-2-11-21-19-8-25(11)22-12/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXXIPLFORNOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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